molecular formula C8H7ClINO2 B1588396 Methyl 2-amino-5-chloro-3-iodobenzoate CAS No. 289039-84-5

Methyl 2-amino-5-chloro-3-iodobenzoate

Cat. No. B1588396
M. Wt: 311.5 g/mol
InChI Key: VTDNWMZYPVQPCN-UHFFFAOYSA-N
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Description

“Methyl 2-amino-5-chloro-3-iodobenzoate” is a useful research chemical . It has a molecular formula of C8H7ClINO2 and a molecular weight of 311.50 .


Molecular Structure Analysis

The molecular structure of “Methyl 2-amino-5-chloro-3-iodobenzoate” is represented by the linear formula ClC6H2(I)(NH2)CO2CH3 . Unfortunately, the detailed structural analysis is not available in the search results.


Physical And Chemical Properties Analysis

“Methyl 2-amino-5-chloro-3-iodobenzoate” is a solid substance . It has a melting point of 66-70 °C (lit.) . It should be stored at 2-8°C and protected from light as it is light sensitive .

Scientific Research Applications

Palladium-Catalyzed Carbonylation Reactions

Methyl 2-amino-5-chloro-3-iodobenzoate serves as a bifunctional substrate in palladium-catalyzed carbonylation reactions. Depending on the substituents, it can lead to the synthesis of various compounds, including 2-aryl-benzo[d][1,3]oxazin-4-one derivatives and dibenzo[b, f][1,5]-diazocine-6,12-dione derivatives. In the presence of primary and secondary amines, 2-ketocarboxamides are produced as major products in aminocarbonylation reactions with double carbon monoxide insertion (Ács et al., 2006).

Synthesis of Chloranthraniliprole

The compound plays a critical role in the synthesis of Chloranthraniliprole, a widely used insecticide. The process involves a series of chemical reactions starting from 2-amino-3-methylbenzoic acid, leading to the formation of 2-amino-5-chloro-N,3-dimethylbenzamide, which is then used to prepare Chloranthraniliprole (Zheng Jian-hong, 2012).

Homogeneous Catalytic Aminocarbonylation

In homogeneous catalytic aminocarbonylation, amino acid methyl esters are used as amine nucleophiles. This process leads to the isolation of 2-oxo-carboxamide type derivatives and carboxamides of expected structure in excellent yields (Müller et al., 2005).

Synthesis of Antimitotic Agents and Tubulin Inhibitors

It also forms the basis for synthesizing compounds with antiproliferative properties, targeting tubulin at the colchicine binding site, leading to apoptotic cell death (Romagnoli et al., 2008).

Safety And Hazards

“Methyl 2-amino-5-chloro-3-iodobenzoate” is considered hazardous. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . In case of skin contact, wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician. In case of inhalation, remove the victim to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur .

properties

IUPAC Name

methyl 2-amino-5-chloro-3-iodobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClINO2/c1-13-8(12)5-2-4(9)3-6(10)7(5)11/h2-3H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTDNWMZYPVQPCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)Cl)I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80427312
Record name Methyl 2-amino-5-chloro-3-iodobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80427312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-amino-5-chloro-3-iodobenzoate

CAS RN

289039-84-5
Record name Methyl 2-amino-5-chloro-3-iodobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80427312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2-amino-5-chloro-3-iodobenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
WM Kazmierski, B Xia, J Miller… - Journal of Medicinal …, 2020 - ACS Publications
… revealed enrichment of some specific BB2/BB3 combinations (tert-butyl 4-aminospiro[chromane-2,4′-piperidine]-1′-carboxylate and methyl 2-amino-5-chloro-3-iodobenzoate, for …
Number of citations: 50 pubs.acs.org
D Roell, TW Rösler, W Hessenkemper, F Kraft… - The Journal of Steroid …, 2019 - Elsevier
… Methyl 2-amino-5-chloro-3-iodobenzoate (compound 28) inhibits chromatin accessibility … 2-pyrrol-1-ylbenzoate (22), methyl 2-amino-5-chloro-3-iodobenzoate (28), methyl 2-amino-4,5-…
Number of citations: 19 www.sciencedirect.com
T Knoepfel, P Nimsgern, S Jacquier… - Journal of Medicinal …, 2020 - ACS Publications
… A solution of methyl-2-amino-5-chloro-3-iodobenzoate (10.0 g, 31.1 mmol) in THF (160 mL) was treated portionwise with LiBH 4 (2.00 g, 93.0 mmol). The reaction mixture was stirred at …
Number of citations: 17 pubs.acs.org
J García-Ramírez, LA González-Cortés… - Organic …, 2022 - ACS Publications
… For the proof of concept, 5-fluoro-2-iodoaniline and methyl 2-amino-5-chloro-3-iodobenzoate in addition to the originally proposed aniline were utilized. In general, good overall yields …
Number of citations: 3 pubs.acs.org
CJ Evoniuk - 2018 - search.proquest.com
This work focuses on the development of new synthetic methods for the preparation of various N-heterocycles. While I have encountered many road blocks throughout my PhD, it has …
Number of citations: 3 search.proquest.com
K Mogilaiah, PK Rao, AN Rao - INDIAN …, 2015 - CONNECT JOURNALS D-189 …
Number of citations: 0
D Röll - 2015 - d-nb.info
M molar MA methyl anthranilate MCH Mean corpuscular hemoglobin MCHC Mean corpuscular hemoglobin concentration MCP-1 monocyte chemotactic protein 1 MOF multiple organ …
Number of citations: 2 d-nb.info

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